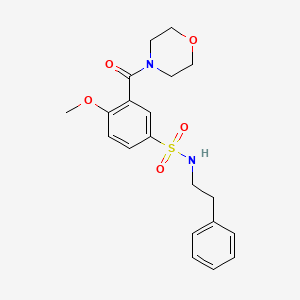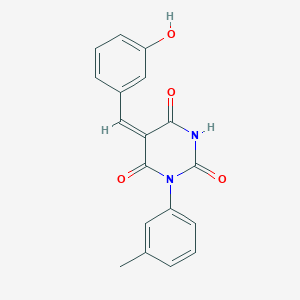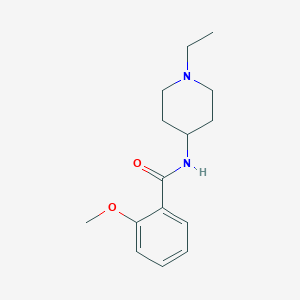
1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine, also known as CFM-2, is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including the regulation of calcium ion channels, protein folding, and the modulation of neurotransmitter release. By acting as a sigma-1 receptor agonist, 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine may modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and glutamate systems.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include the modulation of neurotransmitter release, the regulation of calcium ion channels, and the induction of neurogenesis. 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, there are also some limitations to its use, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential directions for future research on 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in the treatment of depression, anxiety, and addiction. Another area of interest is the development of novel delivery methods for 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine and its potential therapeutic applications in humans.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications in a variety of areas, including depression, anxiety, and addiction. In animal studies, 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has been shown to have antidepressant and anxiolytic effects, as well as the ability to reduce drug-seeking behavior in animals addicted to cocaine and alcohol. 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2/c18-14-4-3-6-15(19)13(14)12-21-8-10-22(11-9-21)17-7-2-1-5-16(17)20/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXGDKIQGQMLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)

![dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4676024.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]amino}benzoate](/img/structure/B4676025.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4676038.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-phenylpropanamide](/img/structure/B4676044.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4676045.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4676074.png)
![4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)